3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride
Overview
Description
“3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is part of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles, including “this compound”, are synthesized using a variety of methods. Traditional procedures used in the synthesis of pyrazoles have been focused on in recent studies . For instance, 3-amino-5-phenylpyrazoles reacted with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide in boiling ethanol to give a related compound .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is air sensitive and should be stored away from air in a cool place. It is soluble in DMSO but insoluble in water .
Scientific Research Applications
Corrosion Inhibition
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride derivatives have been studied for their corrosion inhibition properties. For instance, bipyrazolic derivatives like BT36 and BT43 have shown exceptional efficiency as inhibitors of corrosion for C38 steel in molar hydrochloric acid, with protection exceeding 95% at low concentrations. The mechanism involves cathodic inhibition by polarization and charge-transfer, with the adsorption process following the Langmuir isotherm. Quantum chemical calculations support the correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).
Modification of Polymers
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been chemically modified through condensation reactions with various amine compounds, including 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid derivatives, to form amine-treated polymers. These modifications resulted in increased swelling degrees and thermal stability, suggesting potential for enhanced biomedical applications due to improved material properties (Aly & El-Mohdy, 2015).
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid show promising antimicrobial and anticancer activities. For example, specific pyrazole derivatives have been identified to possess significant antimicrobial properties against a range of pathogens and exhibit higher anticancer activity compared to standard drugs. This highlights the potential of these compounds in the development of new therapeutic agents (Hafez, El-Gazzar & Al-Hussain, 2016).
Advanced Synthesis Techniques
Innovative synthesis strategies for creating new derivatives of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid have been explored, including environmentally friendly methods. These techniques not only provide access to new biomolecules but also demonstrate the compound's versatility in chemical reactions. Computational studies have supported the feasibility of these reactions, paving the way for the economical synthesis of biologically active compounds (Mabrouk et al., 2020).
Safety and Hazards
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study of its skeleton chemically and biologically is of great interest to many researchers around the globe .
Mechanism of Action
Target of Action
The primary targets of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Properties
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-5-6(4-10-11)2-7(3-9)8(12)13;/h4-5,7H,2-3,9H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZVMHZHJKEMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-67-2 | |
Record name | 1H-Pyrazole-4-propanoic acid, α-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432677-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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